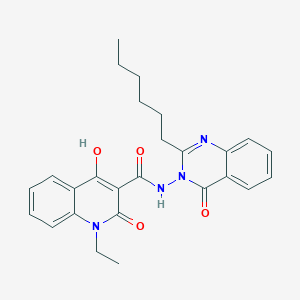![molecular formula C20H22N6O7 B11996967 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)
4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound with a molecular formula of C19H20N6O6 . This compound is notable for its unique structure, which includes a purine ring system, a hydrazone linkage, and methoxyphenyl acetate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate involves multiple steps. The starting materials typically include 1,3-dimethylxanthine and 2,6-dimethoxybenzaldehyde. The synthetic route involves the formation of a hydrazone linkage through the reaction of the hydrazide derivative of 1,3-dimethylxanthine with 2,6-dimethoxybenzaldehyde under acidic conditions
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving purine metabolism.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors involved in purine metabolism. The hydrazone linkage can interact with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives and hydrazone-containing molecules. For example:
Caffeine (1,3,7-trimethylxanthine): Shares the purine ring system but lacks the hydrazone linkage and methoxyphenyl acetate moiety.
Theobromine (3,7-dimethylxanthine): Similar to caffeine but with different methylation patterns.
Hydrazone derivatives: Compounds like hydrazone-linked benzaldehydes share the hydrazone functional group but differ in the rest of the structure.
The uniqueness of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate lies in its combination of a purine ring, hydrazone linkage, and methoxyphenyl acetate moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C20H22N6O7 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H22N6O7/c1-11(27)33-17-13(31-4)6-12(7-14(17)32-5)8-22-23-15(28)9-26-10-21-18-16(26)19(29)25(3)20(30)24(18)2/h6-8,10H,9H2,1-5H3,(H,23,28)/b22-8+ |
Clé InChI |
FAVUAKQZKPPYEO-GZIVZEMBSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)







![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)



